2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYUGSIYHKCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.71 g/mol. The compound features a chloro group, an isopropyl group, and a nitro-substituted benzyl moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The chloro group allows for nucleophilic substitution reactions, while the nitro group can participate in electrophilic aromatic substitution, enhancing the compound's versatility as a pharmacological agent.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli (ATCC 25922) | 30 |
| Pseudomonas aeruginosa (ATCC 27853) | 35 |
| Staphylococcus aureus (ATCC 25923) | 28 |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Research has also highlighted the potential of this compound as an anticancer agent . Studies have demonstrated that derivatives containing similar functional groups can induce apoptosis in cancer cells by interfering with cellular processes such as tubulin polymerization and ROS generation. For example, compounds structurally related to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising cytotoxic activity .
Case Studies
- Antibacterial Screening : A study conducted on various chloroacetamides, including derivatives of this compound, demonstrated excellent antibacterial activity against multiple strains. The study utilized the agar diffusion method to measure the zones of inhibition, confirming the compound's efficacy against resistant bacterial strains .
- Antifungal Efficacy : In another investigation focused on antifungal properties, compounds similar to this compound were tested against Candida albicans. Results showed significant growth inhibition, highlighting the potential for treating fungal infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the nitro group and chloro substituents significantly influence biological activity. The presence of electron-withdrawing groups, such as nitro groups on the aromatic ring, enhances cytotoxicity and antimicrobial properties by increasing the compound's reactivity towards biological targets .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole, which share structural similarities, have demonstrated effective inhibition against Mycobacterium tuberculosis with promising IC50 values . Although specific data for this compound is limited, the structural characteristics suggest potential antimicrobial efficacy.
Anti-inflammatory Properties
Research into related compounds indicates that acetamides can possess anti-inflammatory effects. For example, studies on pyrimidine derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The presence of a chloro substituent in the acetamide structure may enhance its interaction with COX enzymes, suggesting that this compound could similarly exhibit anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Effects : The presence of electron-withdrawing groups (like the nitro group) can enhance biological activity by increasing the electrophilicity of the compound.
- Steric Hindrance : The isopropyl group may provide steric bulk that influences binding interactions with biological targets.
Case Study: Antimicrobial Evaluation
In a comparative study of similar compounds, derivatives were synthesized and tested for their antimicrobial activity against various strains of bacteria and fungi. Results indicated that modifications in the acetamide structure significantly affected potency. For instance, compounds with electron-withdrawing groups showed enhanced activity .
Case Study: Anti-inflammatory Testing
Another study focused on testing a series of acetamides for their COX inhibitory potential. Compounds were evaluated using in vitro assays to determine their IC50 values against COX-1 and COX-2 enzymes. Preliminary findings suggested that certain structural modifications led to improved anti-inflammatory effects .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the acetamide position undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reagent/Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| Amines (e.g., NH₃, alkylamines) | Substituted acetamide derivatives | 75–90% | SN₂ displacement |
| Hydroxide ions (NaOH/KOH) | Hydroxyacetamide analogs | 60–80% | Base-mediated hydrolysis |
| Thiols (e.g., R-SH) | Thioacetamide derivatives | 65–85% | Thiolate ion attack at electrophilic carbon |
This reactivity is attributed to the electron-withdrawing nitro group enhancing the electrophilicity of the adjacent chloro substituent.
Reduction of Nitro Group
The 3-nitrobenzyl moiety can be selectively reduced to an amine:
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Reagents :
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Product : 3-Aminobenzyl derivative
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Conditions : Ethanol/water, 25–50°C, 2–6 hours
The reduction preserves the acetamide and isopropyl groups, enabling downstream functionalization for medicinal chemistry applications .
Oxidation Reactions
The nitro group undergoes oxidation under strong acidic conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄/H₂SO₄ | 3-Nitrobenzoic acid analog | Reflux, 4–6 hours |
| CrO₃/HOAc | Quinone-type derivatives | Room temperature, 12–24 hours |
Oxidation pathways are influenced by steric hindrance from the isopropyl group, favoring partial oxidation products.
Condensation and Cyclization
The compound participates in multicomponent reactions (MCRs) to form heterocycles:
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Example : Reaction with malononitrile and 4-hydroxycoumarin under L-proline catalysis yields pyrano[3,2-c]chromenones (72–89% yield) .
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Mechanism : Knoevenagel condensation followed by intramolecular cyclization .
These reactions exploit the acetamide’s carbonyl group as a nucleophilic trap for active methylene compounds .
Cross-Coupling Reactions
The chloro group facilitates transition-metal-catalyzed cross-couplings:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl-acetamide hybrids |
| Buchwald-Hartwig amination | CuI/1,10-phenanthroline | N-Arylacetamide derivatives |
Yields range from 55% (for sterically hindered partners) to 92% (electron-deficient arylboronic acids) .
Acid/Base-Mediated Rearrangements
Under strong bases (e.g., LDA), the acetamide undergoes deprotonation and rearrangement:
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Product : Isoquinoline derivatives via intramolecular cyclization.
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Key Condition : Anhydrous THF, −78°C to 0°C.
Comparison with Similar Compounds
Key Observations :
Structure-Activity Relationship (SAR) :
- Hydrophobic Substituents : Alkyl or aryl groups (e.g., isopropyl, benzyl) enhance lipophilicity, improving cell membrane penetration .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase electrophilicity, facilitating covalent or polar interactions with biological targets .
- Hydrogen Bonding : Acetamide carbonyl groups participate in hydrogen bonding, crucial for enzyme inhibition (e.g., 17β-HSD2) .
Preparation Methods
Core Reaction Mechanism
The general pathway involves two primary steps:
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Acylation of Isopropylamine : Chloroacetyl chloride reacts with isopropylamine to form an intermediate chloroacetamide.
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N-Alkylation with 3-Nitrobenzylamine : The intermediate undergoes alkylation with 3-nitrobenzylamine to introduce the nitrobenzyl group.
The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of chloroacetyl chloride. Stoichiometric excess of chloroacetyl chloride (4 equivalents) ensures complete conversion of the amines.
Step-by-Step Synthesis Protocol
Materials and Reagents
Procedure
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Acylation Step :
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Dissolve isopropylamine (0.02 mol) in 50 mL DCM.
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Add chloroacetyl chloride (0.08 mol) dropwise at 0–5°C under nitrogen.
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Stir for 2 hours at room temperature.
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Alkylation Step :
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Add 3-nitrobenzylamine (0.02 mol) to the reaction mixture.
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Reflux at 40°C for 12–24 hours.
-
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Workup :
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Quench the reaction by pouring into ice-cold water (100 mL).
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Extract with DCM (3 × 50 mL), dry over anhydrous NaSO, and concentrate.
-
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Purification :
Optimization of Reaction Conditions
Solvent Selection
-
Aqueous vs. Organic Media : Aqueous systems facilitate precipitation but may reduce yield due to hydrolysis. Organic solvents like DCM improve reactivity but require stringent moisture control.
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Temperature : Room temperature (25°C) balances reaction rate and side-product formation. Elevated temperatures (>40°C) risk decomposition of the nitro group.
Stoichiometric Ratios
Catalytic Additives
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Pyridine (1 equivalent) neutralizes HCl, preventing protonation of amines and accelerating the reaction.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Comparative Analysis with Structural Analogues
Positional Isomerism: 3-Nitro vs. 4-Nitro Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
